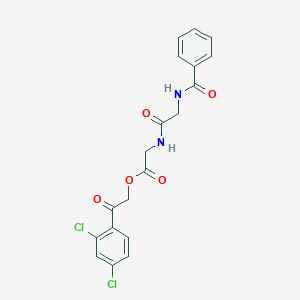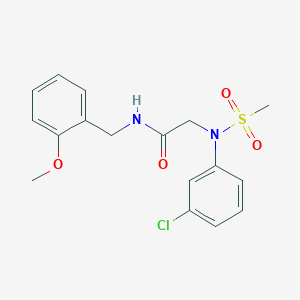
N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of glycine site NMDA receptor antagonists and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823 acts as a glycine site NMDA receptor antagonist. It binds to the glycine site on the NMDA receptor and prevents the activation of the receptor by glycine. This leads to a decrease in the influx of calcium ions into the cell, which can protect the cell from excitotoxicity.
Biochemical and Physiological Effects
N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has also been found to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823 for lab experiments is its high selectivity for the glycine site on the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various biological processes. However, one of the limitations of N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823. One area of research is the development of more potent and selective glycine site NMDA receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823 in the treatment of neurological disorders and chronic pain. Additionally, the mechanisms underlying the neuroprotective and analgesic effects of N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823 are still not fully understood and warrant further investigation.
Conclusion
N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a glycine site NMDA receptor antagonist and has been found to have a wide range of biochemical and physiological effects. While it has some limitations for lab experiments, it remains a useful tool for studying the role of the NMDA receptor in various biological processes. There are several future directions for the study of N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823, including the development of more potent and selective glycine site NMDA receptor antagonists and the investigation of its potential therapeutic applications.
Applications De Recherche Scientifique
N~2~-(3-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and can be used in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been found to have analgesic effects and can be used in the treatment of chronic pain.
Propriétés
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-16-9-4-3-6-13(16)11-19-17(21)12-20(25(2,22)23)15-8-5-7-14(18)10-15/h3-10H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVQQVGGHHKJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chlorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-chlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3935203.png)

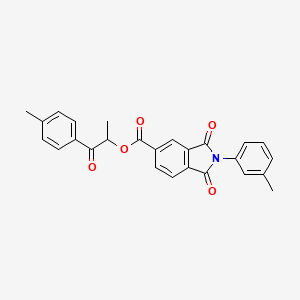
![2-[(3-chlorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B3935216.png)
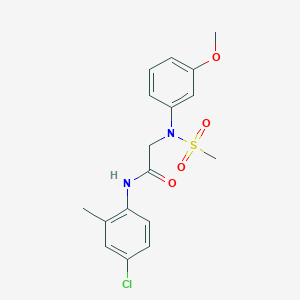
![N-(3,4-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3935222.png)
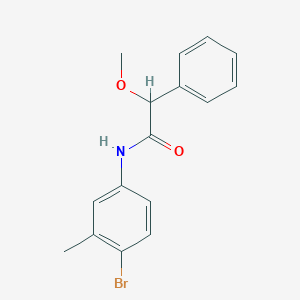
![N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3935234.png)
![(2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3935243.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935255.png)
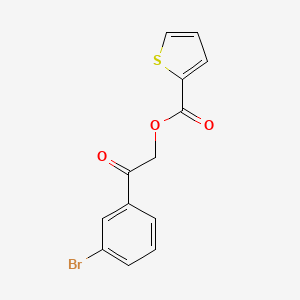
![2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3935289.png)
![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3935292.png)
